N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide
Overview
Description
N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C14H25N3OS and its molecular weight is 283.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.17183360 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Anticancer Applications
1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiviral and anticancer activities. For example, certain compounds exhibited anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010). Additionally, the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antiproliferative and antimicrobial properties, suggesting their application in anticancer research (Gür et al., 2020).
Corrosion Inhibition
1,3,4-thiadiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Experimental studies have shown that these compounds can significantly enhance the corrosion resistance of mild steel in sulfuric acid, with inhibition efficiencies closely related to the molecular structure of the thiadiazole derivatives (Lebrini et al., 2007).
Pharmaceutical Chemistry
In the pharmaceutical field, 1,3,4-thiadiazole-based compounds have been synthesized and evaluated for their potential as histone deacetylase inhibitors and antitumor agents. Some compounds in this category exhibited potent cytotoxicity and HDAC inhibition effects, which were generally two- to five-fold more potent than the standard drug SAHA against various cancer cell lines (Nam et al., 2014).
Material Science
The modification of conjugated microporous poly-benzothiadiazole for enhanced water compatibility and photocatalytic activity was explored, showcasing the versatility of thiadiazole derivatives in material science. These water-compatible polymer networks were utilized as heterogeneous photocatalysts for singlet oxygen generation, demonstrating their potential in photocatalytic applications (Urakami et al., 2013).
Properties
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-3-5-7-9-11-13-16-17-14(19-13)15-12(18)10-8-6-4-2/h3-11H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLIYAXXZLQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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